

Application Note: Quantitative Determination of Vestecarpan using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Vestecarpan

Cat. No.: B15591404

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Abstract

This application note describes a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vestecarpan. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the accurate and precise quantification of Vestecarpan in various sample matrices, particularly in the context of drug development and phytochemical analysis. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of Vestecarpan.

Introduction

Vestecarpan is a pterocarpan, a class of isoflavonoids with a range of reported biological activities, making it a compound of interest in pharmaceutical and phytochemical research. Accurate quantification of Vestecarpan is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo efficacy evaluations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in complex mixtures.^{[1][2]} This application note presents a validated RP-HPLC method for the determination of Vestecarpan.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	280 nm

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Vestecarpan reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical plant matrix):

- Weigh 1 g of the powdered plant material.

- Extract with 20 mL of methanol using ultrasonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.[3][4]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Specificity: The specificity of the method was evaluated by comparing the chromatograms of a blank, the standard solution, and a sample solution. The retention time of Vestecarpan in the sample solution should match that of the standard, and there should be no interfering peaks at this retention time in the blank.

Linearity: The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Precision: Intra-day and inter-day precision were evaluated by analyzing six replicate injections of a standard solution at a single concentration on the same day and on three different days, respectively. The results are expressed as the relative standard deviation (%RSD).

Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of Vestecarpan standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided good separation and resolution for Vestecarpan. The retention time for Vestecarpan under the described conditions was approximately 15.2 minutes.

Table 2: Summary of Method Validation Data

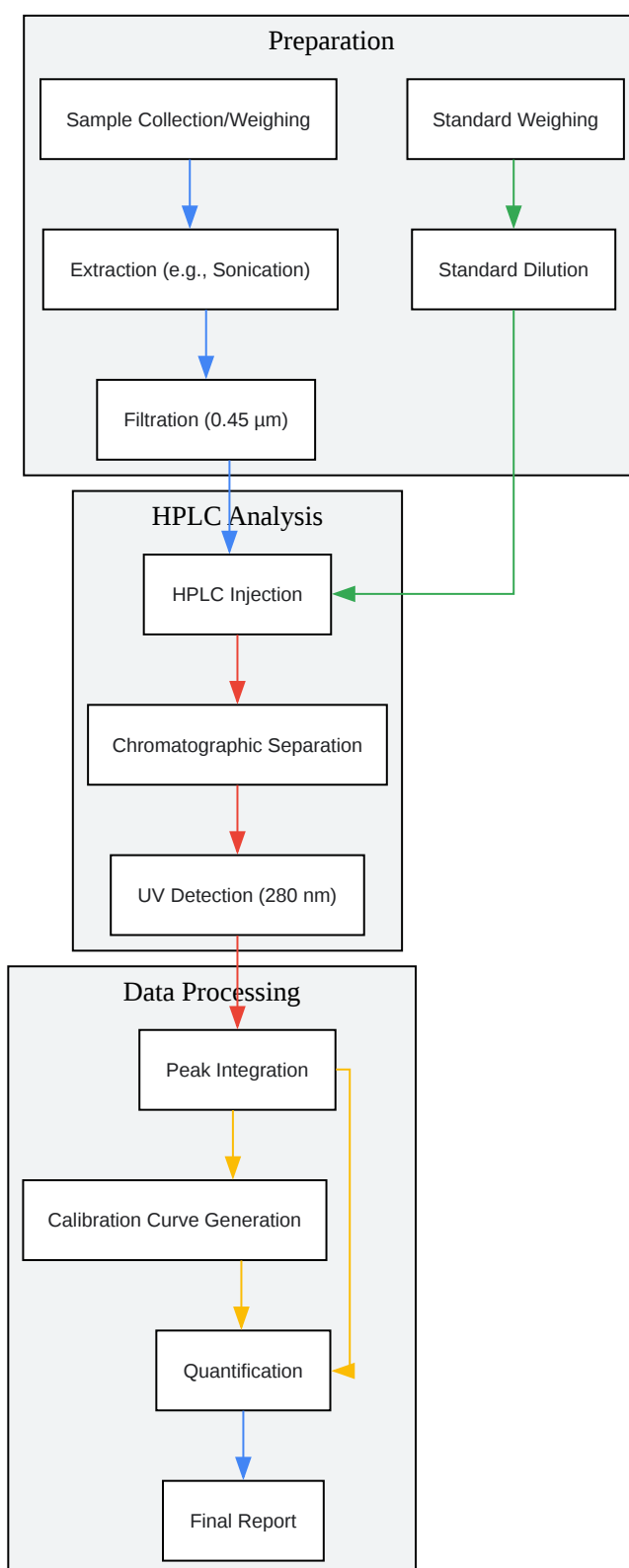
Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Intra-day Precision (%RSD)	< 2.0%
Inter-day Precision (%RSD)	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

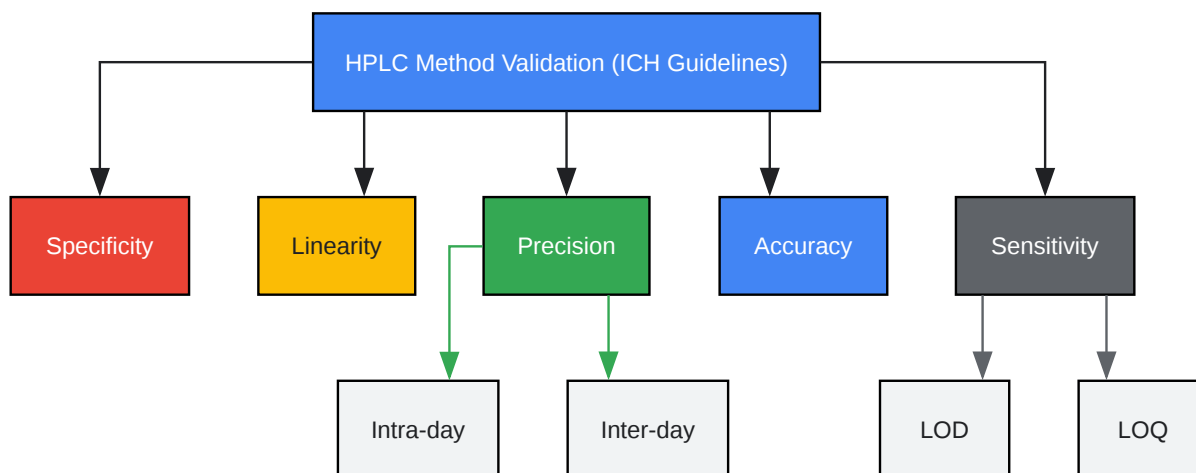
Protocol

- System Preparation:
 - Prepare the mobile phases as described in Table 1.
 - Purge the HPLC system to remove any air bubbles.
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Standard and Sample Preparation:
 - Prepare the standard and sample solutions as described in the "Preparation of Standard and Sample Solutions" section.
- Chromatographic Analysis:
 - Set up the HPLC instrument with the chromatographic conditions specified in Table 1.
 - Inject the prepared standard and sample solutions into the HPLC system.
 - Record the chromatograms and integrate the peak area for Vestecarpan.
- Quantification:

- Construct a calibration curve using the peak areas of the working standard solutions.
- Determine the concentration of Vestecarpan in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations





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